molecular formula C9H16N2O B13964242 6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one

6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one

Cat. No.: B13964242
M. Wt: 168.24 g/mol
InChI Key: GGLSQCHDCVCZPE-UHFFFAOYSA-N
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Description

6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure, which means that two rings are connected through a single atom. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor compound in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly as a sigma-1 receptor antagonist.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets, such as sigma-1 receptors. Sigma-1 receptors are involved in modulating various cellular processes, including ion channel activity and neurotransmitter release. By antagonizing these receptors, this compound can modulate these processes and exert its effects .

Comparison with Similar Compounds

6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications, particularly in the field of pain management and neuroprotection.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

7-propan-2-yl-1,7-diazaspiro[3.4]octan-2-one

InChI

InChI=1S/C9H16N2O/c1-7(2)11-4-3-9(6-11)5-8(12)10-9/h7H,3-6H2,1-2H3,(H,10,12)

InChI Key

GGLSQCHDCVCZPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CC(=O)N2

Origin of Product

United States

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